

Defactinib Analogue-1: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Defactinib analogue-1	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Defactinib analogue-1**, a crucial chemical entity for the development of targeted protein degraders. This document details its structure, a plausible synthetic route, and its role in modulating cellular signaling pathways.

Core Structure and Properties

Defactinib analogue-1 is a derivative of Defactinib, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This analogue is specifically designed to function as a FAK ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

The core structure of **Defactinib analogue-1** retains the essential pharmacophore for FAK binding while incorporating a reactive moiety for linker attachment, a critical feature for its use in PROTAC development. Based on common synthetic strategies for creating PROTAC warheads from known kinase inhibitors, a plausible structure for **Defactinib analogue-1** is presented below. In this representative structure, the N-methylbenzamide group of Defactinib is replaced with a 4-aminophenyl group, providing a primary amine as a versatile point for linker conjugation.

Chemical Structure of a Representative **Defactinib Analogue-1**:



Chemical structure of a representative Defactinib Analogue-1

Caption: The chemical structure of a plausible **Defactinib analogue-1**, featuring a 4-aminophenyl group for linker attachment.

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C20H20F3N5O	[1][2]
Molecular Weight	415.41 g/mol	[1][2]
Appearance	Off-white to pale yellow solid	Assumed
Solubility	Soluble in DMSO, DMF	Assumed

Synthesis Protocol

The following is a plausible multi-step synthesis protocol for the representative **Defactinib** analogue-1. This protocol is based on established synthetic methodologies for pyrimidine-based kinase inhibitors.

Overall Reaction Scheme:

Overall reaction scheme for the synthesis of Defactinib analogue-1

Caption: A plausible synthetic scheme for **Defactinib analogue-1**.

Step 1: Synthesis of Intermediate 2

- Reaction: 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1) is reacted with 4-aminophenol in the presence of a base.
- Reagents and Conditions:
 - 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)
 - 4-aminophenol (1.1 eq)



- Diisopropylethylamine (DIPEA) (1.5 eq)
- N,N-Dimethylformamide (DMF) as solvent
- Reaction temperature: 0 °C to room temperature
- Reaction time: 12 hours
- Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl
 acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
 concentrated under reduced pressure. The crude product is purified by column
 chromatography on silica gel.

Step 2: Synthesis of **Defactinib Analogue-1** (Final Product)

- Reaction: Intermediate 2 is coupled with (3-aminopyrazin-2-yl)methanol under basic conditions.
- Reagents and Conditions:
 - Intermediate 2 (1.0 eq)
 - (3-aminopyrazin-2-yl)methanol (1.2 eq)
 - Potassium carbonate (K2CO3) (2.0 eq)
 - Dimethyl sulfoxide (DMSO) as solvent
 - Reaction temperature: 100 °C
 - Reaction time: 8 hours
- Work-up and Purification: The reaction mixture is cooled to room temperature, poured into
 ice water, and the resulting precipitate is collected by filtration. The solid is washed with
 water and diethyl ether, then dried under vacuum to afford the final product.

Mechanism of Action and Signaling Pathway







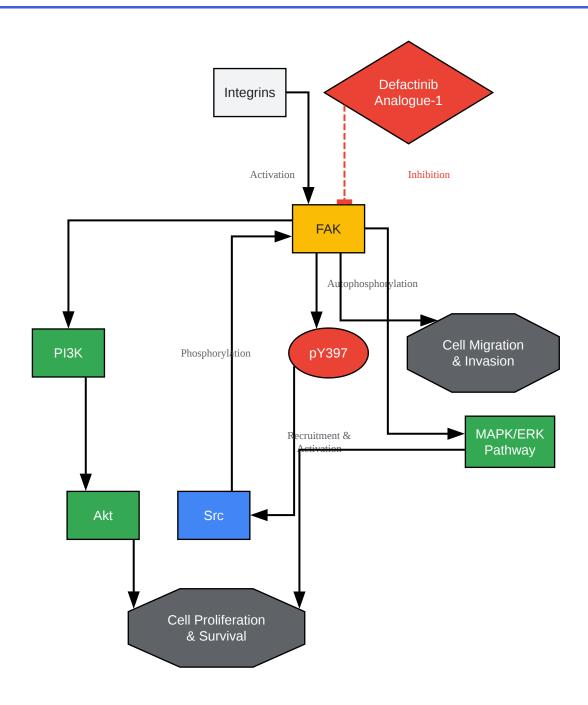
Defactinib analogue-1, like its parent compound Defactinib, functions as a competitive inhibitor of the ATP-binding site of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[3] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers.[3]

By binding to FAK, **Defactinib analogue-1** prevents its autophosphorylation at tyrosine 397 (Tyr397), a critical step for the recruitment and activation of Src family kinases. This inhibition disrupts downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell survival and proliferation.[3]

When incorporated into a PROTAC, the **Defactinib analogue-1** moiety serves to recruit FAK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the FAK protein. This degradation-based approach offers a potential advantage over simple inhibition by eliminating both the kinase and scaffolding functions of FAK.

FAK Signaling Pathway and the Role of **Defactinib Analogue-1**:





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Caption: FAK signaling pathway and the inhibitory action of **Defactinib analogue-1**.

Experimental Workflow for PROTAC Synthesis

The synthesis of a FAK-targeting PROTAC using **Defactinib analogue-1** involves the conjugation of the FAK ligand to a linker, which is then attached to an E3 ligase ligand.





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Caption: General experimental workflow for the synthesis of a FAK-targeting PROTAC.

Quantitative Data Summary

The following table summarizes representative quantitative data for Defactinib, which can be considered indicative for a potent Defactinib analogue. Actual values for **Defactinib analogue-1** would need to be determined experimentally.

Parameter	Value	Cell Line/Assay	Reference
FAK IC50	~1 nM	Enzyme Assay	[3]
pFAK (Y397) IC50	~5 nM	Cellular Assay	
Cell Proliferation GI50	100-500 nM	Various Cancer Cell Lines	[3]

Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis protocol provided is a plausible route and should be adapted and optimized under appropriate laboratory conditions. The biological data for Defactinib is provided for context, and the specific activity of **Defactinib analogue-1** must be determined experimentally.



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